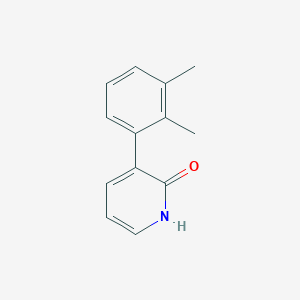
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% (5-(2,4-DMPH)-3-HOP) is a chemical compound that has been used in various scientific research applications. It is a hydroxypyridine derivative with a dimethylphenyl group attached to the pyridine ring. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 325-327°C. It is soluble in water, methanol, and ethanol. 5-(2,4-DMPH)-3-HOP has a variety of uses in scientific research, including synthesis, chemical reactions, and biochemical and physiological studies.
科学研究应用
5-(2,4-DMPH)-3-HOP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as antimicrobial agents and anti-inflammatory agents. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles.
作用机制
The mechanism of action of 5-(2,4-DMPH)-3-HOP is not yet fully understood. However, it is believed that it acts as a catalyst for the formation of various heterocyclic compounds. It is also believed to be involved in the formation of certain biologically active compounds, such as antimicrobial agents and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP are not yet fully understood. However, studies have shown that it can act as a catalyst for the formation of various heterocyclic compounds. In addition, it has been found to have antimicrobial and anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 5-(2,4-DMPH)-3-HOP in lab experiments include its high purity (95%) and its ability to act as a catalyst for the formation of various heterocyclic compounds. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(2,4-DMPH)-3-HOP in lab experiments is that its mechanism of action is not yet fully understood.
未来方向
There are several potential future directions for the use of 5-(2,4-DMPH)-3-HOP in scientific research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the synthesis of biologically active compounds. Another potential direction is to explore its potential use in the synthesis of other heterocyclic compounds and investigate its potential use as a reagent in the synthesis of various organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP. Finally, further research could be done to explore the potential applications of 5-(2,4-DMPH)-3-HOP in drug development.
合成方法
5-(2,4-DMPH)-3-HOP can be synthesized from commercially available 2,4-dimethylphenylhydrazine and 3-hydroxy-2-pyridine carboxylic acid. The reaction is carried out in a mixture of acetic acid and water at a temperature of 100-120°C. The reaction is complete when the desired product is obtained in a yield of 95%.
属性
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-13(10(2)5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMVIPXGMQBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682585 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)pyridin-3-ol | |
CAS RN |
1261940-61-7 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














